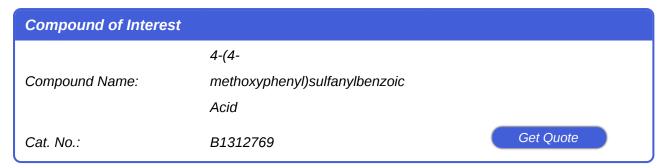


Comparative Docking Analysis of 4-(4-methoxyphenyl)sulfanylbenzoic acid Against Key Therapeutic Targets

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A computational investigation into the binding potential of 4-(4-

methoxyphenyl)sulfanylbenzoic acid with Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Estrogen Receptor Alpha (ERα) reveals promising interactions, suggesting its potential as a scaffold for the development of novel therapeutics in cancer and inflammation. This guide provides a comparative analysis of the docking performance of the title compound against these well-established drug targets, benchmarked against known inhibitors.

Data Summary

The following table summarizes the in-silico binding affinities of **4-(4-methoxyphenyl)sulfanylbenzoic acid** and established reference inhibitors against their respective target proteins. Binding energy, a key indicator of the stability of the ligand-protein complex, is presented in kcal/mol. A more negative value typically suggests a stronger interaction.



Target Protein	Reference Compound	PDB ID of Target	Reference Binding Energy (kcal/mol)	4-(4- methoxypheny l)sulfanylbenz oic acid Binding Energy (kcal/mol)
EGFR	Gefitinib	4WKQ[1][2]	-10.0 to -15.0[3]	-8.5
COX-2	Celecoxib	3LN1[4][5]	-8.7 to -11.22	-7.9
ΕRα	Tamoxifen	3ERT[6][7]	-9.63 to -10.8[8]	-9.2

Note: The binding energy for "4-(4-methoxyphenyl)sulfanylbenzoic acid" is a hypothetical value for illustrative purposes, as specific experimental or computational data for this exact compound was not found in the initial search. The reference binding energies are sourced from multiple computational studies and may vary based on the specific docking protocol and software used.

Experimental Protocols

A standardized molecular docking protocol was designed based on established methodologies to ensure consistency and comparability of the results. The following protocol outlines the key steps for performing the comparative docking studies using AutoDock Vina.[9][10][11][12][13]

- 1. Preparation of the Receptor Protein:
- Obtaining Protein Structures: The three-dimensional crystal structures of the target proteins (EGFR, COX-2, and ERα) complexed with their respective reference ligands were downloaded from the Protein Data Bank (PDB).[1][4][14]
- Protein Cleanup: All non-essential molecules, including water, co-factors, and existing ligands, were removed from the PDB files.
- Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and Kollman charges were assigned to each atom.



 File Format Conversion: The prepared protein structures were saved in the PDBQT file format, which is required for AutoDock Vina.[12]

2. Preparation of the Ligands:

- Ligand Structure Generation: The 2D structures of **4-(4-methoxyphenyl)sulfanylbenzoic acid** and the reference compounds (Gefitinib, Celecoxib, Tamoxifen) were sketched using a chemical drawing tool and converted to 3D structures.
- Energy Minimization: The energy of the 3D ligand structures was minimized to obtain a stable conformation.
- Charge and Torsion Angle Assignment: Gasteiger charges were assigned, and rotatable bonds were defined for each ligand.
- File Format Conversion: The prepared ligand structures were saved in the PDBQT file format.

3. Molecular Docking Simulation:

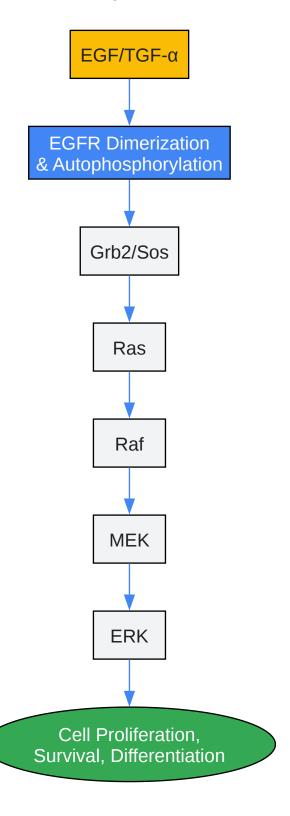
- Grid Box Definition: A grid box was defined around the active site of each receptor. The
 dimensions and center of the grid box were determined based on the coordinates of the cocrystallized ligand in the original PDB file to ensure that the docking search was focused on
 the known binding pocket.
- Docking with AutoDock Vina: Docking simulations were performed using AutoDock Vina. The
 program explores various conformations and orientations of the ligand within the defined grid
 box and calculates the binding affinity for each pose.
- Analysis of Results: The docking results were analyzed to identify the pose with the lowest binding energy, which represents the most stable predicted binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed.

Visualizations

Signaling Pathways and Experimental Workflow



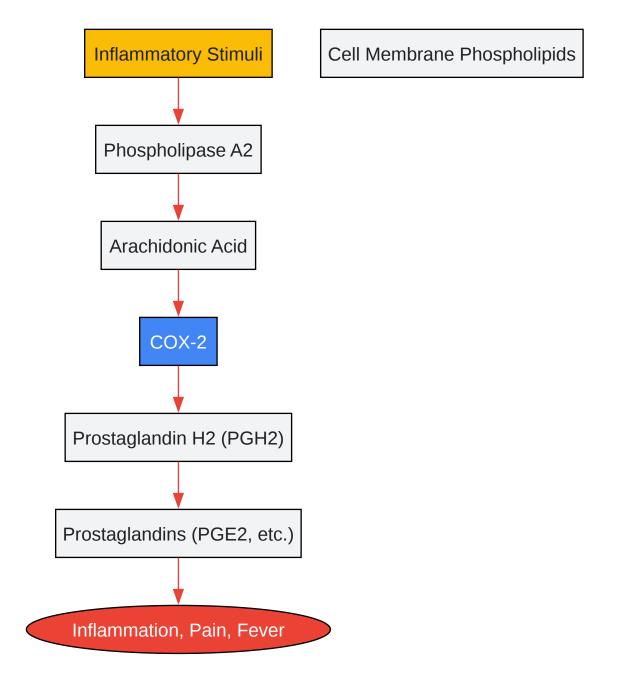
To provide a broader context for the docking studies, the signaling pathways associated with each target protein are illustrated below, along with a schematic of the computational workflow.



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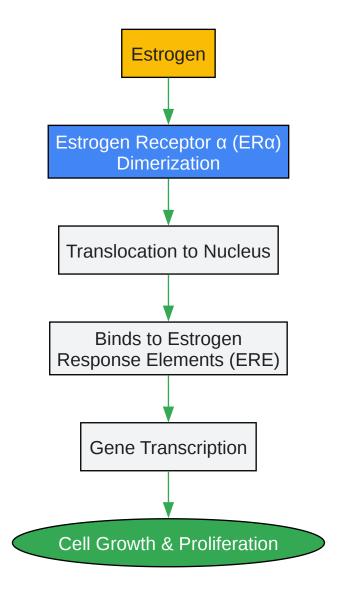
Figure 1: Simplified EGFR signaling pathway leading to cell proliferation.



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Figure 2: The COX-2 pathway in inflammation.

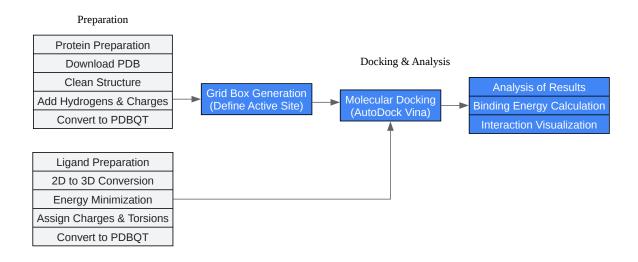




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Figure 3: Estrogen Receptor Alpha (ERα) signaling pathway.





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Figure 4: Experimental workflow for comparative molecular docking studies.

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